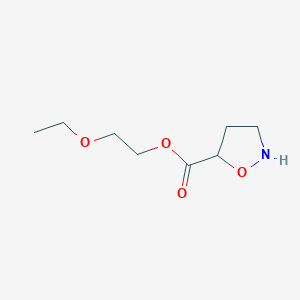
2-Ethoxyethyl isoxazolidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxyethyl isoxazolidine-5-carboxylate is a chemical compound with the molecular formula C8H15NO4 and a molecular weight of 189.21 g/mol . It belongs to the class of isoxazolidine derivatives, which are known for their diverse applications in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl isoxazolidine-5-carboxylate typically involves a [3+2] cycloaddition reaction. This reaction can be catalyzed or non-catalyzed, depending on the desired conditions and available reagents . One common method involves the reaction of nitrones with alkenes to form isoxazolidine derivatives. For instance, the reaction between (E)-3,3,3-trichloro-1-nitroprop-1-ene and N-aryl nitrones can yield nitro-substituted isoxazolidines .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of metal-free synthetic routes is preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxyethyl isoxazolidine-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the oxidation of isoxazolidines with ruthenium tetroxide can lead to the formation of biologically active compounds .
Common Reagents and Conditions
Oxidation: Ruthenium tetroxide (RuO4) is commonly used for the oxidation of isoxazolidines.
Reduction: Sodium borohydride (NaBH4) can be used for the reduction of isoxazolidines to their corresponding alcohols.
Substitution: Various nucleophiles can be used to substitute functional groups on the isoxazolidine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with RuO4 can yield oxidized isoxazolidine derivatives, while reduction with NaBH4 can produce alcohols .
Applications De Recherche Scientifique
2-Ethoxyethyl isoxazolidine-5-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Ethoxyethyl isoxazolidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and the biological system involved. Generally, isoxazolidine derivatives can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-phenylisoxazole-3-carboxylate
- 5-Phenylisoxazole-3-carbohydrazide
- (5-Methoxycarbonyl)isoxazolidine
Uniqueness
2-Ethoxyethyl isoxazolidine-5-carboxylate is unique due to its specific ethoxyethyl group, which can impart distinct chemical and biological properties compared to other isoxazolidine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H15NO4 |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
2-ethoxyethyl 1,2-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C8H15NO4/c1-2-11-5-6-12-8(10)7-3-4-9-13-7/h7,9H,2-6H2,1H3 |
Clé InChI |
WPQRLSXVWVEDOY-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOC(=O)C1CCNO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]-1-phenylethan-1-one](/img/structure/B12879847.png)
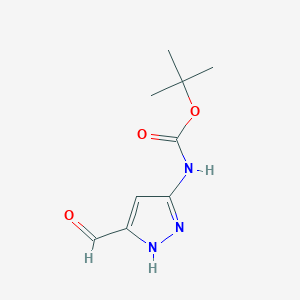
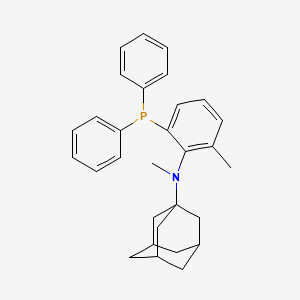
![6-(2,5-Bis(4-aminophenoxy)phenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B12879858.png)
![Methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B12879864.png)
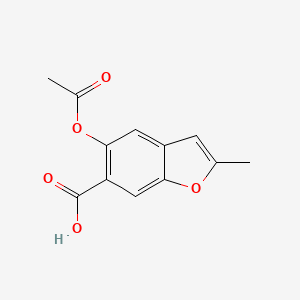
![2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine](/img/structure/B12879888.png)

![[2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum](/img/structure/B12879896.png)
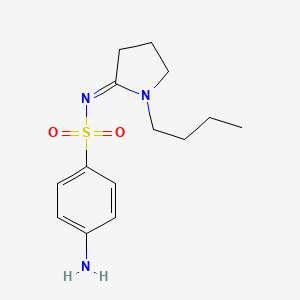
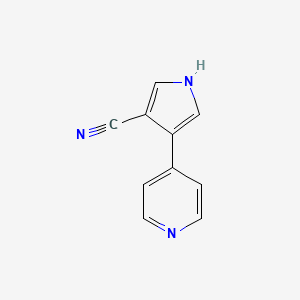
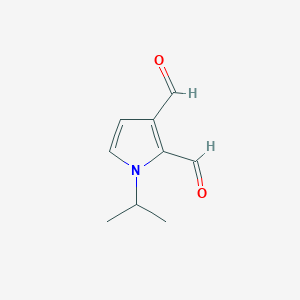

![5-Methyl-1H-pyrazolo[1,5-b]pyrazole-2,4-diamine](/img/structure/B12879924.png)
